1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C11H7BrN4OS |
|---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) |
InChI Key |
MBPDNMCARIAUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and thiourea.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrazolopyrimidine core. This is achieved through a series of condensation reactions under reflux conditions.
Purification: The final product is purified using recrystallization techniques, often involving solvents like ethanol or methanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinase 2 (CDK2), disrupting key signaling pathways in cells.
Pathways: It affects pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells
Comparison with Similar Compounds
Key Observations :
- Mercapto Group (-SH) : The thiol group in the target compound may enhance binding to enzymes or receptors through disulfide bridges or hydrogen bonding, similar to the antitumor activity seen in compound 35 .
- Halogen Positioning : The 3-bromophenyl group in the target compound vs. 4-bromophenyl (CAS 1404364-58-4, MW 323.17 ) or 2-fluorophenyl (CAS 1416345-80-6 ) alters steric and electronic properties. Meta-substituted halogens (e.g., 15b ) often improve metabolic stability compared to para-substituted analogs.
- Heterocyclic Additions: Compounds with fused triazole or oxetane rings (e.g., 13g, 13h ) show divergent activities, suggesting the core pyrazolo[3,4-d]pyrimidinone scaffold is adaptable for target-specific optimization.
Biological Activity
1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.17 g/mol. The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a bromophenyl group and a mercapto group, enhancing its reactivity and potential biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrN₄OS |
| Molecular Weight | 323.17 g/mol |
| CAS Number | 1416342-23-8 |
Anticancer Potential
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer . The compound's ability to inhibit these kinases suggests it may serve as a potential therapeutic agent in cancer treatment.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was observed that it induced apoptosis and inhibited cell proliferation effectively. The study reported IC50 values in the low micromolar range (0.75–4.15 μM), indicating potent activity without affecting normal cells .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of CDKs : By binding to CDKs, the compound disrupts cell cycle progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Properties : Some studies suggest that pyrazolo derivatives possess anti-inflammatory activities, which may further contribute to their anticancer effects .
Structure-Activity Relationships (SAR)
The structural modifications of pyrazolo derivatives have been explored to enhance their biological activity. For instance, the presence of the bromine atom in this compound allows for diverse chemical modifications that can improve potency or selectivity against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.75–4.15 | CDK inhibition, apoptosis induction |
| Other Pyrazolo Derivatives | Varies | Varies (e.g., tubulin polymerization) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
